N-[4-(piperidine-1-carbonyl)phenyl]-3-propoxybenzamide
Overview
Description
N-[4-(piperidine-1-carbonyl)phenyl]-3-propoxybenzamide is a compound that features a piperidine moiety, which is a six-membered ring containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(piperidine-1-carbonyl)phenyl]-3-propoxybenzamide typically involves the formation of the piperidine ring followed by its functionalization. One common method includes the hydrogenation of pyridine over a molybdenum disulfide catalyst to form piperidine . The piperidine ring is then reacted with 4-(piperidine-1-carbonyl)phenyl and 3-propoxybenzamide under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve catalytic hydrogenation and cyclization reactions. These methods are optimized for high yield and selectivity, ensuring the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
N-[4-(piperidine-1-carbonyl)phenyl]-3-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[4-(piperidine-1-carbonyl)phenyl]-3-propoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[4-(piperidine-1-carbonyl)phenyl]-3-propoxybenzamide involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or receptor binding .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure found in many pharmaceuticals.
Pyridine: Another nitrogen-containing heterocycle with similar applications.
Piperazine: A compound with two nitrogen atoms in the ring, used in various drugs
Uniqueness
N-[4-(piperidine-1-carbonyl)phenyl]-3-propoxybenzamide is unique due to its specific functional groups and the combination of the piperidine ring with the propoxybenzamide moiety.
Properties
IUPAC Name |
N-[4-(piperidine-1-carbonyl)phenyl]-3-propoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-2-15-27-20-8-6-7-18(16-20)21(25)23-19-11-9-17(10-12-19)22(26)24-13-4-3-5-14-24/h6-12,16H,2-5,13-15H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSLVGGKBQCACR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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